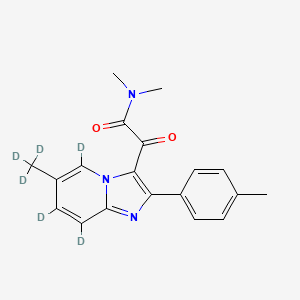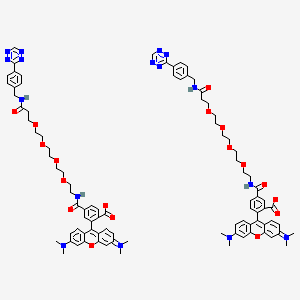
TAMRA-PEG4-Tetrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TAMRA-PEG4-Tetrazine is a compound that combines tetramethylrhodamine (TAMRA) dye with a polyethylene glycol (PEG) linker and a tetrazine group. Tetramethylrhodamine is a red fluorescent dye commonly used in biological research for staining cells, tissues, biomarkers, or nanoparticles. The tetrazine group in this compound enables exceptionally fast cycloaddition kinetics with trans-cyclooctene, making it highly valuable for bioorthogonal chemistry applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of TAMRA-PEG4-Tetrazine involves several steps, starting with the preparation of tetramethylrhodamine and the PEG linker. The PEG linker is then conjugated to the tetramethylrhodamine dye. Finally, the tetrazine group is introduced to complete the synthesis. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and the reactions are carried out under controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The compound is produced under stringent conditions to meet the requirements for research-grade and good manufacturing practice (GMP)-grade products .
Analyse Chemischer Reaktionen
Types of Reactions: TAMRA-PEG4-Tetrazine primarily undergoes cycloaddition reactions, specifically the inverse electron demand Diels-Alder reaction (iEDDA) with trans-cyclooctene. This reaction is highly selective and efficient, making it ideal for bioorthogonal labeling applications .
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include trans-cyclooctene and various solvents like DMSO and DMF. The reactions are typically carried out at room temperature or slightly elevated temperatures to optimize the reaction rate and yield .
Major Products Formed: The major product formed from the reaction of this compound with trans-cyclooctene is a stable cycloadduct. This product retains the fluorescent properties of the tetramethylrhodamine dye, making it useful for imaging and tracking biological molecules .
Wissenschaftliche Forschungsanwendungen
TAMRA-PEG4-Tetrazine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used for bioorthogonal labeling and click chemistry applications. In biology, it is employed for staining and imaging cells, tissues, and biomarkers. In medicine, it is used for tracking and imaging nanoparticles and other therapeutic agents. The compound’s fast cycloaddition kinetics and high selectivity make it a valuable tool for various research applications .
Wirkmechanismus
The mechanism of action of TAMRA-PEG4-Tetrazine involves its ability to undergo the inverse electron demand Diels-Alder reaction with trans-cyclooctene. This reaction forms a stable cycloadduct, allowing the compound to label and track biological molecules efficiently. The tetramethylrhodamine dye provides fluorescence, enabling visualization and imaging of the labeled molecules. The PEG linker enhances the solubility and stability of the compound, making it suitable for various biological applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Alexa Fluor 555
- CF 555 Dye
- DyLight 549
Uniqueness: TAMRA-PEG4-Tetrazine stands out due to its exceptionally fast cycloaddition kinetics with trans-cyclooctene, which is the fastest ever reported for any bioorthogonal reaction. This unique property makes it highly efficient for labeling and imaging applications. Additionally, the combination of tetramethylrhodamine dye with the PEG linker and tetrazine group provides enhanced solubility, stability, and fluorescence properties compared to other similar compounds .
Eigenschaften
Molekularformel |
C90H100N16O18 |
|---|---|
Molekulargewicht |
1693.9 g/mol |
IUPAC-Name |
2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-[2-[2-[2-[2-[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]benzoate;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-[2-[2-[2-[2-[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]benzoate |
InChI |
InChI=1S/2C45H50N8O9/c1-52(2)33-10-13-36-39(26-33)62-40-27-34(53(3)4)11-14-37(40)42(36)38-25-32(9-12-35(38)45(56)57)44(55)46-16-18-59-20-22-61-24-23-60-21-19-58-17-15-41(54)47-28-30-5-7-31(8-6-30)43-50-48-29-49-51-43;1-52(2)33-10-13-36-39(26-33)62-40-27-34(53(3)4)11-14-37(40)42(36)35-12-9-32(25-38(35)45(56)57)44(55)46-16-18-59-20-22-61-24-23-60-21-19-58-17-15-41(54)47-28-30-5-7-31(8-6-30)43-50-48-29-49-51-43/h2*5-14,25-27,29H,15-24,28H2,1-4H3,(H2-,46,47,54,55,56,57) |
InChI-Schlüssel |
ALWNCKYHRQJXJO-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCOCCOCCOCCOCCC(=O)NCC5=CC=C(C=C5)C6=NN=CN=N6)C(=O)[O-].CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)NCCOCCOCCOCCOCCC(=O)NCC5=CC=C(C=C5)C6=NN=CN=N6)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


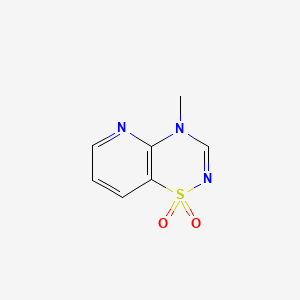

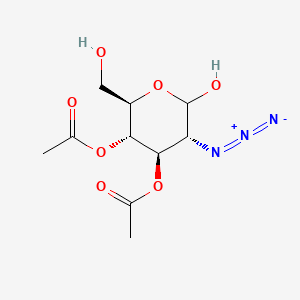

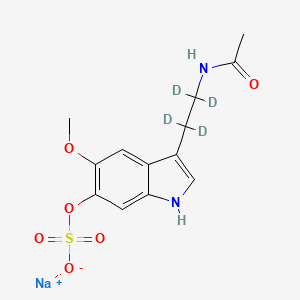
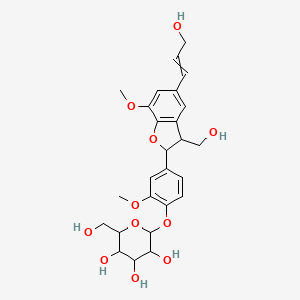
![[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12429398.png)
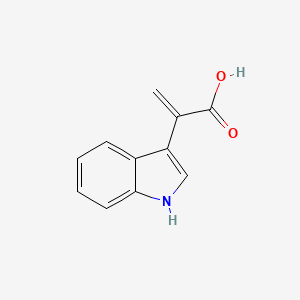
![Methyl 14-ethylidene-2-(methoxymethyl)-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B12429405.png)
![1,1'-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)-2-propanol-d7](/img/structure/B12429413.png)
![Methyl 5-cyanofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B12429421.png)
![[(2R,3S,4S,6R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[[(1R,5S)-8-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl]sulfanyl]acetate](/img/structure/B12429424.png)
![(S)-1-(Chloromethyl)-3-(5-(5-(3-mercaptopropanamido)-1H-indole-2-carboxamido)-1H-indole-2-carbonyl)-2,3-dihydro-1H-benzo[e]indol-5-yl dihydrogen phosphate](/img/structure/B12429427.png)
